4-Methylbenzenesulfonohydrazide

Catalog No.
S566690
CAS No.
1576-35-8
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzenesulfonohydrazide

CAS Number

1576-35-8

Product Name

4-Methylbenzenesulfonohydrazide

IUPAC Name

4-methylbenzenesulfonohydrazide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3

InChI Key

ICGLPKIVTVWCFT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN

Synonyms

4-Methylbenzenesulfonohydrazide; 4-Methylbenzenesulfonic Acid Hydrazide; p-Toluenesulfonic Acid Hydrazide; (4-Methylphenylsulfonyl)hydrazine; (4-Tolylsulfonyl)hydrazide; (p-Tolylsulfonyl)hydrazine; 4-Methylbenzene-1-sulfonohydrazide; 4-Methylbenzenes

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN

Synthesis of Hydrazones

Tosyl hydrazide reacts with aldehydes and ketones to form the corresponding hydrazones. Hydrazones are valuable intermediates in organic synthesis, often employed in:

  • Preparation of new functional groups: They can be transformed into various other functional groups, such as amines, alkenes, and heterocycles .
  • Protection of carbonyl groups: Hydrazones can reversibly protect the carbonyl functionality in a molecule, allowing for selective modification at other sites .
  • Characterization of carbonyl compounds: Tosyl hydrazones are often used to identify and differentiate aldehydes and ketones based on their melting point and spectral properties .

Analytical Chemistry

Tosyl hydrazide serves as a useful reagent in analytical chemistry, particularly in the:

  • Gravimetric analysis of certain metal ions, such as copper and nickel, by forming insoluble precipitates with their corresponding hydrazones .
  • Colorimetric analysis for the detection and quantification of carbonyl compounds. Tosyl hydrazones often exhibit characteristic colors, allowing for their colorimetric determination .

Other Applications

Beyond the aforementioned uses, tosyl hydrazide finds applications in:

  • Polymer chemistry: As a chain transfer agent in the polymerization of certain monomers .
  • Medicinal chemistry: As a building block in the synthesis of some bioactive molecules .

4-Methylbenzenesulfonohydrazide, also known as p-toluenesulfonyl hydrazide, is an organic compound with the formula C7_7H10_{10}N2_2O2_2S. It appears as a white solid and is soluble in many organic solvents but insoluble in water and alkanes. This compound serves as a crucial reagent in organic synthesis, particularly as a source of reactive diimine, facilitating various

  • Condensation Reactions: It reacts with ketones and aldehydes to form hydrazones. The general reaction can be represented as:
    C7H10N2O2S+R2C=OC7H10N2O2SN=CR2+H2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}+\text{R}_2\text{C}=O\rightarrow \text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}\text{N}=\text{CR}_2+\text{H}_2\text{O}
  • Decomposition: Upon heating, it can decompose to release diimide (N2_2H2_2), which is a useful reducing agent .
  • Formation of N-Heterocycles: Through 1,3-dipolar cycloaddition reactions, it can also be utilized to synthesize various N-heterocycles .

The biological activity of 4-methylbenzenesulfonohydrazide has been explored in various studies. Notably, derivatives of this compound have demonstrated antimicrobial properties, making them potential candidates for pharmaceutical applications. The synthesis of N'-substituted derivatives has been particularly highlighted for their enhanced biological activity against certain pathogens .

The synthesis of 4-methylbenzenesulfonohydrazide typically involves the reaction of toluenesulfonyl chloride with hydrazine. This process can be summarized as follows:

  • Reagents: Toluene sulfonyl chloride and hydrazine hydrate.
  • Reaction Conditions: The reaction generally occurs in an organic solvent under controlled temperature conditions.
  • Purification: The product is purified through recrystallization from suitable solvents .

4-Methylbenzenesulfonohydrazide finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing hydrazones and other nitrogen-containing compounds.
  • Polymer Chemistry: The compound serves as a foaming agent in the production of polymers.
  • Pharmaceuticals: Its derivatives exhibit biological activities that make them candidates for drug development .

Interaction studies involving 4-methylbenzenesulfonohydrazide derivatives have shown promising results in terms of molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These studies help predict the compound's behavior in biological systems and its potential efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 4-methylbenzenesulfonohydrazide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
p-Toluenesulfonyl hydrazineContains a toluenesulfonyl groupImportant reagent for synthesizing hydrazones
Benzenesulfonyl hydrazideLacks the methyl group on the benzene ringLess sterically hindered than its methylated counterpart
PhenylhydrazineContains an amino groupMore reactive but less selective than sulfonyl derivatives
SulfanilamideContains an amine groupPrimarily used as an antibiotic; different functional properties

4-Methylbenzenesulfonohydrazide's unique structure allows for specific reactivity patterns not present in other similar compounds, making it particularly valuable in organic synthesis and medicinal chemistry .

Physical Description

DryPowde

XLogP3

0.2

UNII

LR93R5002M

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (38.37%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H301 (68.02%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (31.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (26.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (27.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (27.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (26.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (26.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1576-35-8

Wikipedia

P-toluenesulfonylhydrazide

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Benzenesulfonic acid, 4-methyl-, hydrazide: ACTIVE

Dates

Modify: 2023-08-15

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